Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Benzyl 1-methylspiro compounds are involved in advanced synthesis techniques. For example, Poomathi et al. (2015) demonstrated the synthesis of benzo[d]imidazol-2-yl)-1′-methyl-2-oxo-4′-phenylspiro[indoline-3,2′-pyrrolidine] derivatives via 1,3-dipolar cycloaddition reactions, highlighting the structural versatility of these compounds (Poomathi et al., 2015).
NMR Spectroscopy Applications
The unique structural features of benzyl 1-methylspiro compounds facilitate intriguing behaviors in NMR spectroscopy. Abe et al. (2010) found that proton signals of related spiro compounds in 1H-NMR spectra changed with sample concentration, indicating their potential use in analytical chemistry (Abe et al., 2010).
Theoretical and Experimental Studies
These compounds are also a subject of theoretical studies. Yıldırım et al. (2005) combined experimental and theoretical approaches to study the functionalization reactions of related pyridine derivatives, providing insights into their chemical behavior (Yıldırım et al., 2005).
Medicinal Chemistry
In medicinal chemistry, derivatives of benzyl 1-methylspiro compounds have been synthesized for their potential biological activity. Huard et al. (2012) reported the synthesis of spiro compounds as acetyl-CoA carboxylase inhibitors, indicating their potential therapeutic applications (Huard et al., 2012).
Novel Synthetic Pathways
The versatility of these compounds is further shown in novel synthetic pathways. Adib et al. (2011) described a one-pot synthesis of imidazo[1,2-a]pyridines from related benzyl halides, demonstrating the compound's role in facilitating efficient chemical syntheses (Adib et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazopyridines, are known to interact with various targets including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .
Mode of Action
Imidazopyridines, which share a structural resemblance with this compound, are known to act as positive allosteric modulators of gaba a receptors . This suggests that EN300-6735750 might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism . Therefore, it’s plausible that EN300-6735750 may affect similar pathways.
Pharmacokinetics
The synthetic accessibility score, caco-2 permeability, mdck permeability, and other properties of similar compounds have been evaluated , suggesting that EN300-6735750 might have similar pharmacokinetic properties.
Result of Action
Based on the known effects of similar compounds, it can be inferred that en300-6735750 might influence cellular activity, potentially leading to changes in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Properties
IUPAC Name |
benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21-13-19-16-15(21)7-9-20-18(16)8-10-22(12-18)17(23)24-11-14-5-3-2-4-6-14/h2-6,13,20H,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIVOWBBPRUXJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCNC23CCN(C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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